[4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-(5-methylthiophen-2-yl)methanone
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Overview
Description
[4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-(5-methylthiophen-2-yl)methanone is a heterocyclic compound known for its potential applications in various scientific fields. This compound features a unique structure that combines a pyrimidine ring, a piperazine ring, and a thiophene ring, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of [4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-(5-methylthiophen-2-yl)methanone typically involves multi-step reactions. The process begins with the preparation of the pyrimidine and thiophene intermediates, followed by their coupling with piperazine under specific reaction conditions. Industrial production methods may involve optimizing these steps to enhance yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiophene rings, often using halogenated reagents under basic conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Scientific Research Applications
[4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-(5-methylthiophen-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery, particularly in the development of inhibitors targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of [4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-(5-methylthiophen-2-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades that lead to the desired biological effect, such as apoptosis in cancer cells or inhibition of microbial growth .
Comparison with Similar Compounds
Similar compounds to [4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-(5-methylthiophen-2-yl)methanone include:
[4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone: This compound has a furan ring instead of a thiophene ring, which may alter its electronic properties and reactivity.
[4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-(5-methylbenzene-2-yl)methanone: The benzene ring in this compound provides different steric and electronic effects compared to the thiophene ring.
[4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-(5-methylpyrrole-2-yl)methanone: The pyrrole ring introduces different hydrogen bonding capabilities and reactivity.
Properties
IUPAC Name |
[4-(2-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-(5-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-4-15-18-12(2)11-16(19-15)20-7-9-21(10-8-20)17(22)14-6-5-13(3)23-14/h5-6,11H,4,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULQXVWAMHQTGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=C(S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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